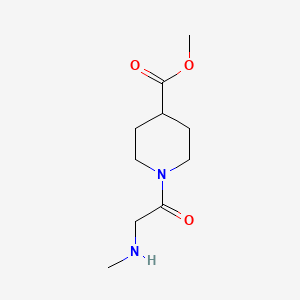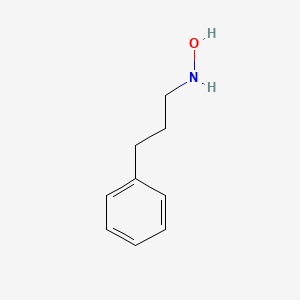
1-(Furan-2-yl)hexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Furan-2-yl)hexane-1,3-dione is an organic compound that belongs to the class of furans, which are heterocyclic aromatic compounds containing a ring structure composed of one oxygen and four carbon atoms. This compound is characterized by the presence of a furan ring attached to a hexane-1,3-dione moiety. Furans are known for their significant pharmacological and biological activities, making them valuable in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)hexane-1,3-dione can be synthesized through various methods, including multicomponent reactions and catalytic processes. One common method involves the reaction of 1,3-diketones with furan-2-carbaldehyde under acidic conditions. The Paal-Knorr synthesis is another well-known method for preparing substituted furans, where 1,4-diketones are cyclized in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-(Furan-2-yl)hexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the carbonyl groups in the hexane-1,3-dione moiety can lead to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Furanones and other oxygenated furans.
Reduction: Alcohol derivatives of hexane-1,3-dione.
Substitution: Substituted furans with various functional groups.
科学的研究の応用
1-(Furan-2-yl)hexane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
作用機序
The mechanism of action of 1-(Furan-2-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules, leading to alterations in cellular processes .
類似化合物との比較
2-Acetylfuran: Another furan derivative with similar structural features but different reactivity and applications.
Furfural: A furan compound used in the production of resins and as a solvent.
Furan-2-carbaldehyde: A precursor in the synthesis of various furan derivatives
Uniqueness: 1-(Furan-2-yl)hexane-1,3-dione is unique due to its specific combination of a furan ring and a hexane-1,3-dione moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
1-(furan-2-yl)hexane-1,3-dione |
InChI |
InChI=1S/C10H12O3/c1-2-4-8(11)7-9(12)10-5-3-6-13-10/h3,5-6H,2,4,7H2,1H3 |
InChIキー |
RKZWTYXXZMMIPH-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)CC(=O)C1=CC=CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B13626431.png)
![3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride](/img/structure/B13626435.png)









![4',5'-Dimethyl-1h,4'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13626494.png)

